molecular formula C13H9ClN2O3S B2777657 4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol CAS No. 1432436-96-8

4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol

Cat. No.: B2777657
CAS No.: 1432436-96-8
M. Wt: 308.74
InChI Key: LMSVZJHDFNOVCE-UHFFFAOYSA-N
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Description

4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, a phenol group, and a benzothiazole moiety with a dioxido substitution

Scientific Research Applications

4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Preparation Methods

The synthesis of 4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol typically involves the reaction of 4-chlorophenol with 2-aminobenzothiazole-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group in the benzothiazole moiety can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the benzothiazole moiety can interact with enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol can be compared with other similar compounds such as:

    4-Chloro-2-aminophenol: Lacks the benzothiazole moiety and has different chemical properties.

    2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol: Lacks the chloro group, resulting in different reactivity.

    4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid: Contains a carboxylic acid group instead of a phenol group, leading to different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S/c14-8-5-6-11(17)10(7-8)15-13-9-3-1-2-4-12(9)20(18,19)16-13/h1-7,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSVZJHDFNOVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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